REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:3][C:4]2([CH2:9][C:10]([CH3:15])([CH3:14])[C:11]=1[CH2:12][OH:13])[O:8][CH2:7][CH2:6][O:5]2>[O-2].[O-2].[Mn+4].C(Cl)Cl>[CH3:1][C:2]1[CH2:3][C:4]2([CH2:9][C:10]([CH3:15])([CH3:14])[C:11]=1[CH:12]=[O:13])[O:5][CH2:6][CH2:7][O:8]2 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1CC2(OCCO2)CC(C1CO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred under nitrogen for an additional day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC2(OCCO2)CC(C1C=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |